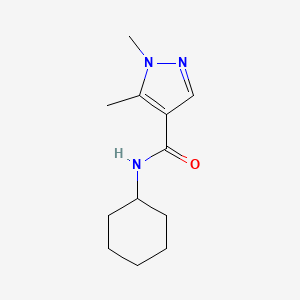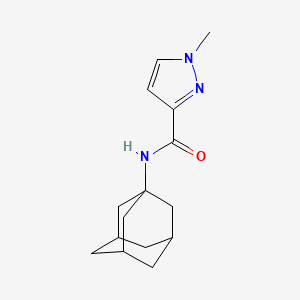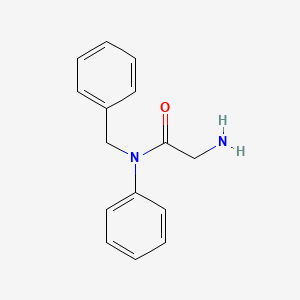
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide, commonly known as CDPC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
Wirkmechanismus
The mechanism of action of CDPC is not fully understood, but it is believed to act through multiple pathways. CDPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which play a key role in inflammation and pain. CDPC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
CDPC has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, CDPC has been shown to reduce inflammation and pain, inhibit tumor growth, and improve survival rates. CDPC has also been shown to exhibit antioxidant effects, which may contribute to its anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
CDPC has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and modified, making it an attractive target for drug development. CDPC has also been extensively studied, with a large body of literature available on its biological effects. However, there are also some limitations to using CDPC in lab experiments. CDPC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential. Additionally, CDPC has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on CDPC. One area of interest is the development of CDPC derivatives with improved pharmacological properties. Another area of interest is the study of CDPC in combination with other drugs, which may enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CDPC and its potential therapeutic applications in various diseases.
Synthesemethoden
CDPC can be synthesized by reacting cyclohexanone with hydrazine hydrate to form cyclohexyl hydrazine. The resulting compound is then reacted with 1,5-dimethylpyrazole-4-carboxylic acid to form CDPC. The synthesis of CDPC is a relatively simple and cost-effective process, making it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
CDPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CDPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and pain research have also shown promising results, with CDPC exhibiting potent anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-11(8-13-15(9)2)12(16)14-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGUNPORLAQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,5-dimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)


![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)
